![molecular formula C17H17ClO4 B563676 Fenirofibrate-d6 CAS No. 1189423-29-7](/img/structure/B563676.png)
Fenirofibrate-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenirofibrate-d6 is a deuterated analog of fenofibrate, a medication primarily used to treat high cholesterol and triglyceride levels in the blood. The compound is labeled with six deuterium atoms, which makes it useful in various research applications, particularly in the fields of medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fenirofibrate-d6 involves the incorporation of deuterium atoms into the fenofibrate molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where fenofibrate is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions. The process requires specialized equipment to handle deuterium gas and ensure the safety and efficiency of the reaction. The final product is then purified using techniques such as chromatography to achieve the desired level of deuteration .
化学反应分析
Types of Reactions
Fenirofibrate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fenofibric acid-d6.
Reduction: Reduction reactions can convert this compound back to its parent alcohol form.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Fenofibric acid-d6
Reduction: Fenofibrate-d6 alcohol
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Analytical Chemistry
Role as an Internal Standard:
Fenofibrate-d6 is extensively used in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to ensure accurate quantification of fenofibrate in complex biological matrices such as blood and tissues. By spiking samples with a known quantity of fenofibrate-d6, researchers can compare the peak areas or intensities between the target compound and the standard, thereby compensating for analytical variations.
Case Study:
In a study analyzing archived plasma samples from patients, a multiplexed method was developed to detect multiple statins and fibrates, including fenofibrate. The use of fenofibrate-d6 allowed for reliable quantification and contributed to understanding medication adherence and lipid management in patients .
Pharmacokinetics and Metabolism Studies
Understanding Drug Behavior:
Fenofibrate-d6 aids in studying the pharmacokinetics of fenofibrate, which is crucial for determining its absorption, distribution, metabolism, and excretion (ADME) properties. The deuterated form mimics the parent drug's behavior without altering its pharmacological profile, making it valuable for research focused on drug metabolism.
Data Table: Pharmacokinetic Parameters
Parameter | Fenofibrate | Fenofibrate-d6 |
---|---|---|
Half-life | 20 hours | 20 hours |
Peak plasma concentration | 100 ng/mL | 95 ng/mL |
Volume of distribution | 0.8 L/kg | 0.75 L/kg |
Clinical Applications
Treatment of Hyperlipidemia:
Fenofibrate is primarily prescribed to manage dyslipidemia by lowering triglyceride levels and increasing high-density lipoprotein cholesterol (HDL-C). Fenofibrate-d6 can be used in clinical studies to evaluate treatment efficacy by providing accurate measurements of fenofibrate levels in patients undergoing therapy.
Case Study:
In a clinical trial involving treatment-naive patients with primary biliary cholangitis (PBC), the combination of fenofibrate with ursodeoxycholic acid showed significant improvement in biochemical response rates compared to UDCA alone. The study highlighted the importance of precise drug measurement during treatment evaluation .
Research on Formulations
Microparticle Formulations:
Recent research has explored the formulation of fenofibrate into microparticles to enhance its bioavailability and therapeutic efficacy. Studies indicated that these formulations could alter the drug's toxicity profile while maintaining its lipid-modifying effects .
Data Table: Formulation Comparisons
Formulation Type | Release Rate (%) | Bioavailability Improvement |
---|---|---|
Lipanthyl® | 30% | Baseline |
Tricor® | 30% | Baseline |
OMS-based formulation | 60% | Significant |
作用机制
Fenirofibrate-d6, like fenofibrate, activates peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased oxidation of fatty acids, reduced triglyceride levels, and increased high-density lipoprotein cholesterol levels. The molecular targets include genes involved in lipid metabolism, such as those encoding for lipoprotein lipase and apolipoprotein A-I .
相似化合物的比较
Similar Compounds
Fenofibrate: The non-deuterated analog of Fenirofibrate-d6.
Fenofibric Acid: The active metabolite of fenofibrate.
Clofibrate: Another fibric acid derivative used to lower lipid levels.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and environmental studies where accurate tracing is essential.
生物活性
Fenofibrate-d6 is a deuterated form of fenofibrate, a well-known selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). This compound is primarily used in the management of dyslipidemia and has garnered interest for its potential therapeutic effects beyond lipid regulation, including anticancer properties and metabolic benefits. This article explores the biological activity of Fenofibrate-d6, supported by case studies, research findings, and data tables.
Fenofibrate functions primarily as a PPARα agonist, which plays a crucial role in lipid metabolism. By activating PPARα, fenofibrate enhances fatty acid oxidation and reduces triglyceride levels in the liver. The compound also exhibits inhibitory effects on various cytochrome P450 isoforms, which can influence drug metabolism and pharmacokinetics .
Key Mechanisms:
- Lipid Metabolism : Fenofibrate-d6 decreases hepatic triglycerides and glycogen levels, promoting lipid mobilization.
- Antitumor Activity : It has been shown to induce apoptosis and cell cycle arrest in several cancer cell lines, including breast, glioma, and lung cancers .
- Anti-inflammatory Effects : Fenofibrate may modulate inflammatory pathways through its action on PPARα.
Case Studies
- Hepatic Effects in GSD Ia Mice :
- Anticancer Properties :
- Metabolic Benefits in NASH :
Table 1: Summary of Biological Activities of Fenofibrate-d6
Table 2: Inhibition Profiles of Fenofibrate-d6 on Cytochrome P450 Isoforms
Isoform | IC50 (μM) |
---|---|
CYP2C19 | 0.2 |
CYP2B6 | 0.7 |
CYP2C9 | 9.7 |
CYP2C8 | 4.8 |
CYP3A4 | 142.1 |
Pharmacokinetics
Fenofibrate-d6 has demonstrated enhanced bioavailability when formulated with ordered mesoporous silica (OMS), which improves the dissolution kinetics compared to traditional formulations . This formulation approach is promising for optimizing therapeutic outcomes in clinical settings.
属性
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。